molecular formula C16H19NO2 B562237 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N CAS No. 1219216-73-5

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N

Cat. No.: B562237
CAS No.: 1219216-73-5
M. Wt: 260.311
InChI Key: OJLDKTDDGHUVLX-FXTRTJNRSA-N
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Description

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials, including benzyl bromide, phenol, and methylamine.

    Benzylation: The phenol is first benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amination: The benzylated phenol is then reacted with methylamine to introduce the methylamino group.

    Isotope Labeling: The final step involves the introduction of carbon-13 and nitrogen-15 isotopes. This can be achieved through the use of labeled reagents or by incorporating labeled intermediates in the synthetic route.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrocarbon derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.

    Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.

    2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.

    2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.

Properties

IUPAC Name

2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLDKTDDGHUVLX-FXTRTJNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662088
Record name 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219216-73-5
Record name 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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